Quinoxalin-2-ylmethanamine

Overview

Description

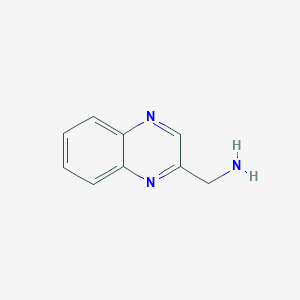

Quinoxalin-2-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, making them an important class of compounds in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-ylmethanamine typically involves the condensation of o-phenylenediamine with α-haloketones or α-haloaldehydes, followed by reduction and functionalization steps. One common method is the reaction of o-phenylenediamine with 2-bromoacetophenone in the presence of a base to form the quinoxaline ring, followed by reduction with sodium borohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are preferred. For example, the use of ionic liquids and ultrasound irradiation has been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-2-ylmethanamine undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline-2-carboxylic acid.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products:

Oxidation: Quinoxaline-2-carboxylic acid.

Reduction: this compound derivatives.

Substitution: Various substituted quinoxalin-2-ylmethanamines.

Scientific Research Applications

Chemical Properties and Structure

Quinoxalin-2-ylmethanamine features a quinoxaline ring structure with a methanamine substituent, enhancing its reactivity and biological activity. The general formula can be represented as follows:

This structural configuration allows for various interactions with biological targets, contributing to its pharmacological effects.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Properties: this compound derivatives have shown promising anticancer activities. For instance, recent studies indicate that certain derivatives exhibit significant antiproliferative effects against breast cancer cell lines (MCF-7), with some compounds achieving IC50 values as low as 2.5 µM .

- Antimicrobial Activity: The compound has demonstrated potent antimicrobial properties against resistant bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L.

- Neurological Disorders: Research indicates potential applications in treating neurological disorders, given its ability to interact with specific molecular targets involved in cellular signaling pathways.

2. Biological Studies

- Enzyme Inhibition: this compound has been explored for its ability to inhibit various enzymes, including topoisomerase II and COX-2, which are crucial in cancer progression and inflammation .

- Structure-Activity Relationship (SAR): Studies have identified key structural features that enhance the biological activity of quinoxaline derivatives. For example, the presence of electron-donating groups at specific positions on the aromatic ring significantly increases anticancer potency .

Case Study 1: Anticancer Activity

A study synthesized a series of 2-substituted quinoxaline analogues that were evaluated for their antiproliferative activity against MCF-7 cells. The findings revealed that certain compounds exhibited significant growth inhibition, with detailed SAR analysis indicating that unsubstituted aromatic rings yielded higher activity compared to other substitutions .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoxaline derivatives against MRSA strains. The study highlighted the effectiveness of these compounds in inhibiting biofilm formation, which is crucial for treating chronic infections.

Mechanism of Action

The mechanism of action of quinoxalin-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. In medicinal applications, this compound derivatives may interact with DNA or proteins, leading to the disruption of cellular processes and induction of cell death in cancer cells .

Comparison with Similar Compounds

Quinoxaline: The parent compound with a fused benzene and pyrazine ring structure.

Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.

Quinazoline: A heterocyclic compound with a benzene ring fused to a pyrimidine ring.

Comparison:

Quinoxalin-2-ylmethanamine vs. Quinoxaline: this compound has an additional amine group, which enhances its reactivity and potential for functionalization.

This compound vs. Quinoline: While both compounds have biological activities, this compound’s structure allows for more diverse chemical modifications.

This compound vs. Quinazoline: this compound and quinazoline share similar pharmacological properties, but their different ring structures lead to variations in their biological activities and applications

Biological Activity

Quinoxalin-2-ylmethanamine is a compound belonging to the quinoxaline family, which has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings on the biological activities associated with this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and therapeutic potential.

Chemical Structure and Properties

This compound features a quinoxaline ring substituted with a methanamine group. The structural formula can be represented as follows:

This configuration allows for various interactions with biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. Notably, recent studies have shown that certain quinoxaline compounds exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : Compounds derived from quinoxaline showed MIC values ranging from 0.25 to 1 mg/L against various strains of Staphylococcus aureus , including methicillin-resistant strains (MRSA) .

- Biofilm Formation Inhibition : These compounds were also effective in preventing biofilm formation, which is crucial for the treatment of chronic infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines.

- Cell Cycle Arrest : Quinoxaline derivatives have been shown to induce cell cycle arrest in cancer cells, particularly in breast cancer models (MCF-7 cells) .

- Targeting Key Enzymes : The compounds interact with topoisomerase II and epidermal growth factor receptor (EGFR), inhibiting their activity and thereby disrupting cancer cell proliferation .

Efficacy:

- Growth Inhibition : Certain derivatives exhibited over 55% growth inhibition in melanoma and other cancer cell lines .

- Structure-Activity Relationship (SAR) : Studies indicate that substituents on the quinoxaline ring significantly affect biological activity. Electron-donating groups enhance anticancer efficacy, while electron-withdrawing groups may reduce it .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to various substituents and their impact on activity.

| Substituent Type | Effect on Activity | Example Compound |

|---|---|---|

| Electron Donors | Increase activity | Compound 1 (IC50 = 3 nM) |

| Electron Withdrawers | Decrease activity | Compound 2 |

| Aliphatic Linkers | Essential for activity | Compound 3 |

| Aromatic Groups | Variable effect based on position | Compound 4 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of several quinoxaline derivatives against clinically relevant strains. Compounds demonstrated superior efficacy compared to standard antibiotics .

- Anticancer Evaluation : In a comparative study involving multiple cancer cell lines, specific derivatives exhibited IC50 values significantly lower than existing treatments, highlighting their potential as novel therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Quinoxalin-2-ylmethanamine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with condensation reactions between glyoxylic acid derivatives and o-phenylenediamine analogs, adjusting stoichiometry and catalysts (e.g., acid/base conditions). Monitor intermediates via TLC/HPLC and optimize parameters (temperature, solvent polarity, reaction time) using Design of Experiments (DoE) frameworks. Characterize final products via -/-NMR, FTIR, and HRMS to confirm structural integrity . For reproducibility, document all steps in the "Materials and Methods" section, including reagent sources and purification techniques .

Q. How should researchers characterize this compound’s purity and structural integrity using spectroscopic and chromatographic methods?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Verify proton environments and carbon backbone alignment with predicted spectra.

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

- HPLC/GC : Assess purity (>95%) with retention time comparisons against standards.

Include melting point analysis and elemental composition data. For novel derivatives, provide full spectral datasets in supplementary materials .

Q. What strategies ensure the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC and UV-Vis spectroscopy. Use inert atmospheres (argon) for long-term storage and lyophilization for hygroscopic samples. Report stability data in tabular form (e.g., degradation % vs. time) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

- Methodological Answer : Cross-validate assays by replicating protocols from conflicting studies. Control variables such as cell line viability, solvent effects (e.g., DMSO concentration), and assay readouts (luminescence vs. fluorescence). Perform statistical meta-analysis of IC values across studies, highlighting batch-to-batch variability or methodological discrepancies (e.g., lack of positive/negative controls) .

Q. What computational approaches best predict this compound’s interactions with biological targets (e.g., kinases, GPCRs)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) with crystal structures of target proteins (PDB ID). Validate predictions via MD simulations (GROMACS) to assess binding stability. Cross-reference with QSAR models trained on analogous quinoxaline derivatives. Report RMSD values and binding free energies () in tabular format .

Q. How can structure-activity relationships (SARs) be systematically established for this compound analogs?

- Methodological Answer : Synthesize derivatives with targeted modifications (e.g., halogenation at positions 3/6, alkyl chain extensions). Test against a panel of biological targets and correlate structural features (logP, polar surface area) with activity using multivariate regression. Visualize SARs via heatmaps or 3D pharmacophore models .

Q. What interdisciplinary methods integrate chemical synthesis with high-throughput screening for this compound-based drug discovery?

- Methodological Answer : Combine automated synthesis platforms (e.g., Chemspeed) with robotic liquid handling for parallelized biological assays. Use LC-MS-coupled systems for real-time reaction monitoring. Apply machine learning (e.g., Random Forest) to predict synthetic yields and bioactivity from descriptor datasets .

Q. Data Presentation Guidelines

- Tables : Include comparative data (e.g., synthetic yields under varying conditions, IC values across cell lines) with standard deviations and statistical significance (p-values).

- Figures : Use schematics for reaction pathways, heatmaps for SARs, and docking poses for computational studies.

- Referencing : Cite primary literature for analogous quinoxaline systems and computational methods .

Properties

IUPAC Name |

quinoxalin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAQGRPUYKZUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567919 | |

| Record name | 1-(Quinoxalin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-78-3 | |

| Record name | 1-(Quinoxalin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.